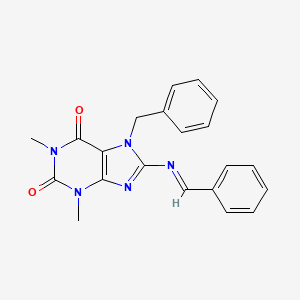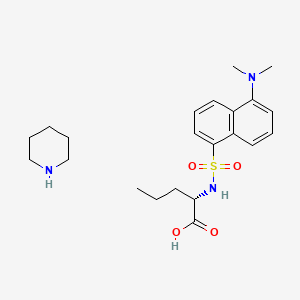
7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the class of xanthine derivatives. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant properties. This particular compound is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
The synthesis of 7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the treatment of 1,3-dimethyl-5,6-diaminouracil with benzaldehyde. The reaction proceeds through the formation of an intermediate 5-benzylideneamino compound, which upon further heating with benzaldehyde, yields the desired product
Chemical Reactions Analysis
7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other xanthine derivatives and related compounds.
Industry: The compound’s derivatives may have applications in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound has been shown to inhibit the proliferation of certain cancer cell lines and modulate cytokine production . The exact molecular pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and immune response.
Comparison with Similar Compounds
Similar compounds to 7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione include other xanthine derivatives such as:
Theobromine: A natural xanthine found in cocoa, known for its stimulant properties.
Theophylline: Another natural xanthine used in the treatment of respiratory diseases.
Caffeine: A well-known stimulant found in coffee and tea.
Compared to these natural xanthines, this compound is unique due to its synthetic origin and specific structural modifications, which may confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
478253-54-2 |
|---|---|
Molecular Formula |
C21H19N5O2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
7-benzyl-8-[(E)-benzylideneamino]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19N5O2/c1-24-18-17(19(27)25(2)21(24)28)26(14-16-11-7-4-8-12-16)20(23-18)22-13-15-9-5-3-6-10-15/h3-13H,14H2,1-2H3/b22-13+ |
InChI Key |
OVFASYWMPJPDPB-LPYMAVHISA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)/N=C/C3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate](/img/structure/B12046024.png)




![Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B12046051.png)
![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12046058.png)
![N'-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B12046064.png)

![[9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone](/img/structure/B12046082.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046088.png)


